molecular formula C16H19NO2S2 B2819125 N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-(p-tolyl)methanesulfonamide CAS No. 1448044-00-5

N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-(p-tolyl)methanesulfonamide

Cat. No.: B2819125
CAS No.: 1448044-00-5
M. Wt: 321.45
InChI Key: ODBBHCGJVPPERH-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-(p-tolyl)methanesulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and drug discovery research. This compound incorporates several pharmacologically significant motifs, including the cyclopropyl amine group, a thiophene heterocycle, and a p-tolyl methanesulfonamide scaffold. Both cyclopropyl amide and sulfonamide functional groups are recognized for their diverse biological properties and are widely utilized in drug development . The presence of the thiophene ring, a common feature in bioactive molecules, may contribute to the compound's electronic properties and potential for target engagement . Primary Research Applications: This chemical is intended for use as a building block in organic synthesis and as a intermediate for the development of novel therapeutic agents. Researchers may employ it in structure-activity relationship (SAR) studies to optimize potency and selectivity against biological targets. Its structure suggests potential for application in screening campaigns for inhibitors of enzymatic activity or protein-protein interactions. Handling and Usage: This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle the compound with appropriate precautions, using personal protective equipment and working in a well-ventilated environment. Safety data should be consulted prior to use.

Properties

IUPAC Name

N-cyclopropyl-1-(4-methylphenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c1-13-2-4-14(5-3-13)12-21(18,19)17(16-6-7-16)10-15-8-9-20-11-15/h2-5,8-9,11,16H,6-7,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBBHCGJVPPERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N(CC2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-(p-tolyl)methanesulfonamide is a sulfonamide compound characterized by its unique structural features, including a cyclopropyl group and a thiophene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H15N1O2S1
  • Molecular Weight : 253.33 g/mol
  • Structural Features :
    • Cyclopropyl group
    • Thiophene moiety
    • Methanesulfonamide functional group

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Properties : Exhibits activity against several bacterial strains.
  • Anticancer Activity : Demonstrated cytotoxic effects on various cancer cell lines.
  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in disease processes.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, while the thiophene ring may participate in π-π interactions with aromatic amino acids. These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, contributing to its therapeutic effects.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial activity. For instance, it demonstrated effective inhibition against Gram-positive and Gram-negative bacteria in vitro.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound was evaluated for cytotoxicity against several human cancer cell lines using the MTS assay. The results indicated promising anticancer properties:

Cell Line IC50 (µM) Effectiveness (%)
RKO60.7070.23
HeLa78.7265.00
PC-349.7975.00

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

Enzyme Inhibition Studies

Inhibition assays have shown that this compound can effectively inhibit certain enzymes related to cancer progression and inflammation:

Enzyme Target Inhibition (%) at 100 µM
Carbonic Anhydrase85%
Dipeptidyl Peptidase IV70%
Acetylcholinesterase60%

Comparison with Similar Compounds

Key Observations:

Role of the p-Tolyl Group: In BIRB796 derivatives, replacing the p-tolyl methyl group with bulkier substituents (e.g., 4-chloro, 4-bromo) reduced TNF-α inhibitory activity by 3–10-fold . The methyl group’s small size and electron-donating properties likely optimize hydrophobic interactions in binding pockets. In quinoline synthesis, p-tolyl-substituted alcohols achieved higher yields (82–93%) compared to halogenated analogs (e.g., p-iodophenyl: 53%) due to reduced steric hindrance and dehalogenation side reactions .

Impact of Sulfonamide Moieties :

  • The sulfonamide group in celecoxib analogs (e.g., Related Compound E) is essential for COX-2 inhibition. Modifications to the sulfonamide’s substituents (e.g., hydrazinyl vs. cyclopropyl-thiophene) may alter target selectivity or pharmacokinetics .

Unique Features of the Target Compound :

  • The cyclopropyl group may enhance metabolic stability compared to linear alkyl chains (e.g., tert-butyl in BIRB796 derivatives), as cyclopropane rings resist oxidative degradation.
  • The thiophen-3-ylmethyl group could improve solubility or π-π stacking interactions compared to purely aromatic substituents (e.g., phenyl in 3-chloro-N-phenyl-phthalimide) .

Notes

Evidence Limitations: Direct pharmacological data for this compound are absent in the provided sources. Comparisons rely on structurally related compounds (e.g., BIRB796 derivatives, celecoxib impurities).

Comparative studies on metabolic stability (e.g., cytochrome P450 interactions) between cyclopropyl and tert-butyl groups would clarify its therapeutic advantages.

Conflicting Data :

  • lists multiple celecoxib-related compounds (E, F, G, H) with identical formulas but distinct names, possibly indicating typographical errors. Further clarification from primary sources is required .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-(p-tolyl)methanesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the sulfonamide core. Key steps include:

  • Sulfonamide formation : Reacting methanesulfonyl chloride with cyclopropylamine and thiophen-3-ylmethylamine under basic conditions (e.g., triethylamine in dichloromethane) .
  • Coupling reactions : Introducing the p-tolyl group via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura with a p-tolylboronic acid catalyst) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    • Optimization Strategies : Adjust stoichiometry of amines, employ continuous flow chemistry for scalability, and use green solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Primary Methods :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., cyclopropyl CH2_2 at δ 0.5–1.5 ppm, thiophene protons at δ 6.5–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ for C17_{17}H20_{20}NO2_2S2_2) with <2 ppm error .
  • X-ray Crystallography : Resolve stereochemistry and confirm sulfonamide geometry .
    • Supplementary Techniques : IR spectroscopy for sulfonyl S=O stretches (~1350 cm1^{-1}) and HPLC-PDA for purity assessment .

Q. How does the compound’s stability under various conditions influence experimental design?

  • Stability Profile :

  • Thermal Stability : Degrades above 150°C; store at -20°C under inert atmosphere .
  • Photostability : Susceptible to UV-induced decomposition; use amber vials for storage .
  • Hydrolytic Stability : Stable in neutral aqueous buffers (pH 6–8) but hydrolyzes under strongly acidic/basic conditions .
    • Experimental Design Implications :
  • Avoid prolonged exposure to light during synthesis.
  • Use degassed solvents for reactions requiring elevated temperatures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?

  • Methodology :

  • Systematic Substitution : Synthesize analogs with modified cyclopropyl, thiophene, or p-tolyl groups (e.g., replacing thiophene with furan or varying methyl groups on the phenyl ring) .
  • Biological Assays : Test analogs in enzyme inhibition (e.g., COX-2), receptor binding (e.g., GPCRs), and cytotoxicity assays (MTT on cancer cell lines) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and guide structural modifications .

Q. What methodologies are recommended for identifying the compound’s molecular targets and mechanisms of action?

  • Target Identification :

  • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down interacting proteins from cell lysates .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with recombinant enzymes (e.g., kinases) .
    • Mechanistic Studies :
  • Gene Expression Profiling : RNA-seq to identify differentially expressed pathways post-treatment .
  • Metabolomics : LC-MS/MS to track changes in metabolic intermediates (e.g., ATP, NADH) .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data?

  • Root Causes :

  • Poor pharmacokinetics (e.g., low bioavailability due to high logP) .
  • Off-target effects in complex biological systems .
    • Resolution Strategies :
  • Pharmacokinetic Optimization : Modify logP via substituent changes (e.g., add polar groups) to enhance solubility .
  • Orthogonal Assays : Validate in vitro hits using ex vivo models (e.g., patient-derived organoids) before progressing to murine xenografts .

Q. What strategies are effective in resolving stereochemical complexities during synthesis?

  • Chiral Resolution :

  • Chiral HPLC : Use cellulose-based columns (Chiralpak IC) with hexane/isopropanol mobile phases to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in cyclopropanation reactions to control stereochemistry .
    • Analytical Validation :
  • Circular Dichroism (CD) : Confirm enantiomeric excess by comparing experimental and simulated spectra .

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